molecular formula C22H22N4O2S B2479572 N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide CAS No. 899993-79-4

N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide

Cat. No. B2479572
CAS RN: 899993-79-4
M. Wt: 406.5
InChI Key: PBXDWLNPHAQBGT-UHFFFAOYSA-N
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Description

N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Induction in Cancer Research

The compound has been identified as part of a novel series of apoptosis inducers, highlighting its significance in cancer research. In particular, its derivatives have been found active with sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines, including breast, colon, and hepatocellular carcinoma cells. These findings underscore the potential therapeutic applications of the compound in oncology, especially in inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment (Kemnitzer et al., 2009).

Cytotoxic Activity Against Cancer Cells

Further research into the compound's derivatives has demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its potential as a cancer therapeutic agent. These studies provide a foundation for future investigations into the compound's efficacy and mechanisms of action against various cancer types, offering hope for novel cancer therapies (Hassan et al., 2014).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of the compound, along with its isomers, to better understand its structure and potential applications. Such studies are crucial for the development of more effective and targeted therapeutic agents, providing insights into the compound's chemical properties and how these may be harnessed for medical applications (McLaughlin et al., 2016).

Biochemical and Pharmacological Research

The compound has been explored in various biochemical and pharmacological studies, including its effects on inflammatory processes and microbial activity. These studies contribute to a broader understanding of the compound's potential uses beyond cancer treatment, including its role in addressing infectious diseases and inflammation-related conditions (Ahmed, 2017).

Advanced Material and Chemical Research

Additionally, the compound and its derivatives have been examined for their potential in advanced material and chemical research, such as in the development of new synthetic methodologies and the creation of novel compounds with unique properties. This research area opens up further possibilities for the compound's application in various industries and scientific fields, demonstrating its versatility and potential for innovation (Kumara et al., 2018).

properties

IUPAC Name

N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-7-9-16(10-8-14)11-23-21(27)22(28)24-20-17-12-29-13-18(17)25-26(20)19-6-4-3-5-15(19)2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXDWLNPHAQBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.